4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a cyclohexene derivative. One common method is the reaction of 5-methylcyclohex-1-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or halides in the presence of catalysts.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted dioxaborolane derivatives.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound’s boron content allows it to interact with cellular components, making it useful in therapeutic applications like BNCT.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-pyridyl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its cyclohexene moiety, which imparts distinct steric and electronic properties. This makes it particularly effective in certain synthetic applications where other dioxaborolane derivatives may not perform as well.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCZEVPFXFKMNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC(C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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